![molecular formula C16H20Br2Si2 B1643081 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene CAS No. 478190-79-3](/img/structure/B1643081.png)
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
Overview
Description
“1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene” is a chemical compound with the molecular formula C16H20Br2Si2 . Its average mass is 428.309 Da and its monoisotopic mass is 425.947021 Da .
Synthesis Analysis
The synthesis of this compound involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It can also react with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H20Br2Si2 . The compound has an average mass of 428.309 Da and a monoisotopic mass of 425.947021 Da .Chemical Reactions Analysis
This compound reacts with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 123.0 degrees Celsius . It is soluble in chloroform .Scientific Research Applications
Hydrogallation and Lewis Acid Chelation
Hydrogallation of trimethylsilylethynylbenzenes, including 1,4-bis(trimethylsilylethynyl)benzene, leads to products with gallium atoms attached to carbon atoms linked to trimethylsilyl groups. These compounds can form effective chelating Lewis acids, with the trisalkene derivatives creating chalice-like structures that contain multiple Lewis-acidic centers (Uhl et al., 2007).
Synthetic Pathways for s-Indacenes
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene is involved in the synthesis of 1,5-dihydropolyalkylated s-indacenes, which are further processed to form mono- and dianions. These compounds have potential in ligand development and have been studied for their structural and stereochemical characteristics (Dahrouch et al., 2001).
Development of Photophysical Materials
The compound is used in the synthesis of X-shaped 1,4-phenyleneethynylenes with main group element moieties. These materials exhibit two-dimensional conjugation systems and are studied for their absorption and fluorescence spectra, showing potential applications in photophysical and photovoltaic materials (Sanji et al., 2018).
Metalation and Ligand Synthesis
This compound plays a role in the metalation of oligobromobenzenes. It's used in one-pot metalation/disilylation reactions to afford products like 1,4-dibromo-2,5-bis(trimethylsilyl)benzene. These processes are significant for the synthesis of novel aryllithium compounds and their trapping for further chemical transformations (Luliński & Serwatowski, 2003).
Formation of C–Br and C–H Interactions
The compound is used in preparing derivatives that exhibit interesting solid-state interactions. Studies on derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, for example, have revealed insights into C–Br...π(arene) interactions versus C–H...Br and Br...Br interactions, contributing to the understanding of molecular packing and intermolecular forces (Manfroni et al., 2021).
Synthesis of Organometallic Compounds
The compound is integral in the hydroalumination of diethynes, facilitating the synthesis of organometallic dialuminium compounds. These products have been studied for their structural properties and potential applications in various organometallic syntheses (Uhl & Breher, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of diyne
Mode of Action
It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.
Action Environment
It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMIWKEWMEYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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